tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Description
This compound features a fused imidazo[4,5-b]pyridine core substituted with a hydroxy group at position 2, a methyl group at position 3, and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 4. The tert-butyl ester at position 1 enhances solubility and stability, a common strategy in medicinal chemistry to improve pharmacokinetic properties . The Boc group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-3-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2H-imidazo[4,5-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5/c1-17(2,3)26-14(23)20-10-11-8-12-13(19-9-11)21(7)15(24)22(12)16(25)27-18(4,5)6/h8-9,15,24H,10H2,1-7H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDIUAWLWAPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(N=C1)N(C(N2C(=O)OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674135 | |
| Record name | tert-Butyl 6-{[(tert-butoxycarbonyl)amino]methyl}-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-17-0 | |
| Record name | 1,1-Dimethylethyl 6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro-2-hydroxy-3-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-{[(tert-butoxycarbonyl)amino]methyl}-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids, are used in the synthesis of dipeptides. This suggests that the compound may interact with peptide chains or amino acids.
Mode of Action
The compound likely interacts with its targets through chemical reactions facilitated by its functional groups. The tert-butyloxycarbonyl group (Boc) is known to protect amino groups in peptide synthesis. This protection allows for selective reactions to occur without unwanted side reactions.
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids. The synthesis process involves the coupling of amino acids, which is enhanced by certain reagents. The resulting dipeptides can then participate in various biochemical pathways, depending on their specific amino acid composition.
Pharmacokinetics
The compound’s solubility in various solvents suggests it may be well-absorbed and distributed in the body.
Result of Action
The primary result of the compound’s action is the formation of dipeptides. These dipeptides can have various effects at the molecular and cellular levels, depending on their specific amino acid composition. For example, they may act as signaling molecules or participate in protein-protein interactions.
Biological Activity
tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate (CAS Number: 1186311-17-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C18H28N4O5
Molecular Weight : 380.45 g/mol
Chemical Structure : The compound features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to tert-butyl imidazopyridine derivatives exhibit notable antitumor effects. For example, studies have shown that variations in the substituents on the imidazo ring can significantly alter cytotoxicity against various cancer cell lines. The presence of electron-donating groups has been associated with increased activity due to enhanced interaction with target proteins involved in cell proliferation and survival .
Table 1: Antitumor Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis induction via Bcl-2 inhibition |
| Compound B | HT29 | 5 | Inhibition of tubulin polymerization |
| tert-Butyl Derivative | A431 | <1 | Disruption of cell cycle |
Anticonvulsant Activity
Some derivatives of imidazo[4,5-b]pyridine have shown anticonvulsant properties. The SAR analysis suggests that modifications at the 6-position can enhance the efficacy against seizures. Compounds with specific substitutions have demonstrated significant protection in animal models .
Structure-Activity Relationships (SAR)
The biological activity of tert-butyl imidazopyridine derivatives is heavily influenced by their structural features:
- Substitution Patterns : Variations in the alkyl and aryl groups can affect lipophilicity and binding affinity to biological targets.
- Functional Groups : The presence of hydroxyl and amino groups enhances solubility and potentially increases bioavailability.
- Ring Modifications : Alterations to the imidazo ring can lead to improved selectivity for specific receptor types.
Case Studies
A systematic study explored the SAR of various derivatives derived from tert-butyl imidazopyridine. Notably, a compound with a methoxyphenyl substituent exhibited enhanced anticonvulsant activity compared to others lacking this modification. This highlights the importance of functional group positioning in optimizing therapeutic effects .
Scientific Research Applications
Overview
tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate is a heterocyclic compound with significant potential in various scientific domains, particularly in medicinal chemistry and pharmaceutical applications. Its molecular formula is C18H28N4O5, and it has a molecular weight of 380.45 g/mol (CAS Number: 1186311-17-0) .
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Its imidazo[4,5-b]pyridine framework is associated with various biological activities, including anti-inflammatory and anticancer properties. Research indicates that derivatives of imidazopyridines can act as inhibitors for specific enzymes or receptors involved in disease pathways .
Synthesis of Bioactive Compounds
tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl can serve as a building block in the synthesis of more complex bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthetic routes, facilitating the introduction of various functional groups .
Pharmaceutical Formulations
Due to its favorable solubility and chemical stability, this compound can be utilized in pharmaceutical formulations aimed at enhancing drug delivery systems. Its ability to form salts or complexes can improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of imidazopyridine derivatives, including compounds similar to tert-butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific kinases by imidazopyridine derivatives showed that modifications at the 6-position could enhance binding affinity and selectivity. This highlights the importance of structural variations in optimizing pharmacological profiles .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound shares structural motifs with several imidazo-pyridine and pyrrolidine derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Core Heterocycles : The target compound and PhIP share the imidazo[4,5-b]pyridine core, but PhIP lacks protective groups (e.g., Boc) and hydroxy/methyl substituents, which may explain its mutagenic properties .
- Protective Groups : The tert-butyl ester and Boc group in the target compound contrast with the tosyl group in ’s analog, which influences reactivity and solubility .
- Bioactivity: PhIP is a known dietary carcinogen inducing colon and mammary tumors, whereas the target compound’s protective groups likely mitigate such risks, aligning with its hypothesized therapeutic applications .
Key Observations :
- Protective groups (e.g., Boc) in the target compound necessitate precise deprotection steps, whereas PhIP forms spontaneously in cooked foods, highlighting its environmental prevalence .
- ’s analog achieved 79% yield via controlled reagent use, suggesting optimized protocols for similar compounds .
Physicochemical and Spectroscopic Properties
highlights NMR as a critical tool for comparing substituent effects in imidazo derivatives. For instance, chemical shifts in regions A (positions 39–44) and B (29–36) distinguish analogs with minor structural variations . The target compound’s hydroxy and Boc groups would likely induce distinct shifts in these regions compared to PhIP’s amino and phenyl groups.
Bioactivity and Toxicity
While the target compound’s bioactivity is uncharacterized, its structural analogs exhibit divergent profiles:
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Construction of the imidazo[4,5-b]pyridine core with appropriate substitution.
- Introduction of the 3-methyl and 2-hydroxy substituents on the dihydroimidazo ring.
- Installation of the tert-butyl carboxylate protective groups (tert-butoxycarbonyl, Boc) on amino functionalities.
- Functionalization of the 6-position with a (tert-butoxycarbonylamino)methyl substituent.
This approach ensures the stability of sensitive amine groups during synthesis and allows for selective reactions at other positions.
Key Reagents and Conditions
- Di-tert-butyl dicarbonate (Boc2O) : Used for Boc-protection of amines, providing tert-butoxycarbonyl groups essential for the compound's structure.
- Hydrazine or related nitrogen sources : For constructing the imidazo ring system.
- Isopropanol or other suitable solvents : Employed as reaction media for various steps.
- Lithium aluminium hydride (LiAlH4) : Used for reduction steps in related synthetic routes to obtain hydroxymethyl intermediates.
- 4-Toluenesulfonyl chloride (tosyl chloride) : Used for tosylation in intermediate steps, facilitating substitution reactions.
Representative Preparation Route (Based on Related Synthetic Procedures)
Though direct detailed preparation of the exact compound is scarce in open literature, analogous synthetic routes from related compounds and patent disclosures provide the following insights:
Boc Protection of Amines : Starting from an amino-substituted precursor, di-tert-butyl dicarbonate is added dropwise in an inert solvent such as ethyl acetate at low temperatures (0–5 °C), followed by stirring at ambient temperature for extended periods (e.g., 48 hours) to ensure complete Boc protection.
Reduction to Hydroxymethyl Derivatives : The Boc-protected ester intermediates are reduced with lithium aluminium hydride in tetrahydrofuran (THF) at 0 °C to yield hydroxymethyl-substituted intermediates. Quenching is done carefully with water and aqueous sodium hydroxide.
Tosylation of Hydroxymethyl Groups : The hydroxymethyl intermediates are reacted with tosyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane at low temperatures to convert the hydroxyl group into a good leaving group (tosylate), facilitating further substitution reactions.
Cyclization and Functionalization : The imidazo[4,5-b]pyridine core is constructed via condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones, followed by methylation and hydroxylation at specific positions to yield the 3-methyl-2-hydroxy substitution pattern.
Introduction of the (tert-butoxycarbonylamino)methyl Group at Position 6 : This is typically achieved by nucleophilic substitution of the tosylate intermediate with a Boc-protected amino methyl nucleophile or by reductive amination using Boc-protected amines.
Data Table: Summary of Key Steps and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, ethyl acetate, 0–5 °C to RT, 48 h | Protect amine groups with Boc | Ensures amine stability during synthesis |
| Reduction | LiAlH4 in THF, 0 °C, quench with H2O/NaOH | Convert esters to hydroxymethyl groups | Requires careful quenching |
| Tosylation | Tosyl chloride, 1,4-diazabicyclo[2.2.2]octane, 0 °C to RT | Convert hydroxyl to tosylate leaving group | Facilitates substitution reactions |
| Imidazo ring formation | Hydrazine derivatives, aldehydes/ketones, acidic/basic conditions | Construct imidazo[4,5-b]pyridine core | Core bicyclic heterocycle formation |
| Methylation/Hydroxylation | Methyl iodide or equivalent, hydroxylation reagents | Introduce 3-methyl and 2-hydroxy groups | Position-selective functionalization |
| Aminomethyl substitution | Boc-protected amino methyl nucleophile, nucleophilic substitution or reductive amination | Install 6-((tert-butoxycarbonylamino)methyl) substituent | Final functionalization step |
Research Findings and Considerations
- The use of di-tert-butyl dicarbonate is critical for selective protection of amino groups, allowing for subsequent functionalization without side reactions.
- Reduction with lithium aluminium hydride is a standard approach to convert esters to alcohols while preserving Boc protection, but requires strict temperature control and careful quenching to avoid decomposition.
- Tosylation is a versatile step enabling the transformation of hydroxyl groups into good leaving groups for nucleophilic substitution, essential for introducing the Boc-protected aminomethyl group.
- The imidazo[4,5-b]pyridine core synthesis often involves condensation reactions with hydrazine derivatives, which need to be optimized for yield and regioselectivity.
- The overall synthetic route requires careful stepwise protection and deprotection strategies to maintain functional group integrity and achieve high purity of the final compound.
Q & A
Basic Research Questions
Q. What synthetic routes and purification methods are recommended for this compound?
- Methodology:
- Synthesis: Begin with a multi-step Boc-protection strategy. For example, introduce the tert-butoxycarbonyl (Boc) group to the imidazopyridine core via nucleophilic substitution or coupling reactions, followed by selective deprotection and functionalization of the hydroxymethyl group .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification may require recrystallization from dichloromethane/hexane mixtures to achieve >95% purity, as demonstrated for analogous Boc-protected heterocycles .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodology:
- NMR: Analyze - and -NMR spectra to confirm the Boc-protected amine ( ~1.4 ppm for tert-butyl protons) and hydroxy group ( ~5.0 ppm, broad singlet) .
- Mass Spectrometry: Employ high-resolution ESI-MS to verify the molecular ion peak (m/z calculated for : 430.2165) and fragmentation patterns .
- IR Spectroscopy: Identify key functional groups (e.g., carbonyl stretch at ~1680–1720 cm for Boc groups) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodology:
- Storage: Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group. Monitor decomposition via TLC or HPLC over 6-month periods .
- pH Sensitivity: Test stability in aqueous buffers (pH 2–9) at 25°C. Boc-protected amines typically degrade rapidly under acidic conditions (pH <3) .
Q. What safety protocols are essential for handling this compound?
- Methodology:
- PPE: Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential respiratory irritation .
- Spill Management: Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How does the reactivity of this compound vary with functional group modifications?
- Methodology:
- Reactivity Screening: Group the compound into Class 4 (alcohols/heterocycles) per . Test interactions with electrophiles (e.g., acyl chlorides) or nucleophiles (e.g., Grignard reagents). Monitor regioselectivity via -NMR .
- Kinetic Studies: Use stopped-flow spectroscopy to quantify reaction rates with oxidizing agents (e.g., NaIO) under varying temperatures .
Q. How can conflicting data on its environmental persistence be resolved?
- Methodology:
- Precision Bands Analysis: Apply ’s statistical approach to distinguish small variations in degradation rates (e.g., hydrolysis vs. photolysis) from control data. Use LC-MS/MS to track metabolite formation .
- Ecotoxicology: Assess acute toxicity in Daphnia magna (48-hour LC) and compare with structurally similar compounds (e.g., pyridine derivatives) .
Q. What computational methods predict its structure-activity relationships (SAR)?
- Methodology:
- Molecular Docking: Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Compare binding affinities with analogs lacking the hydroxymethyl group .
- QSAR Modeling: Derive Hammett constants for substituent effects on logP and solubility, validated via experimental partition coefficients (octanol/water) .
Q. How does its environmental fate compare to related imidazopyridine derivatives?
- Methodology:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
